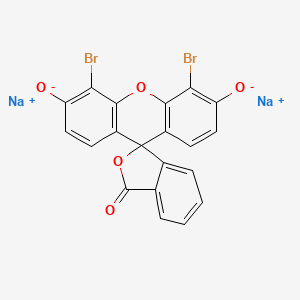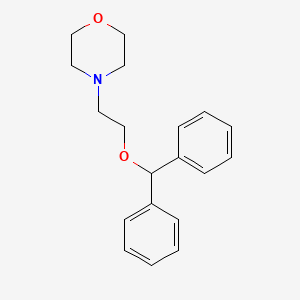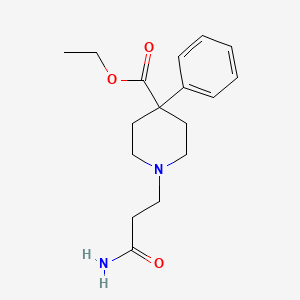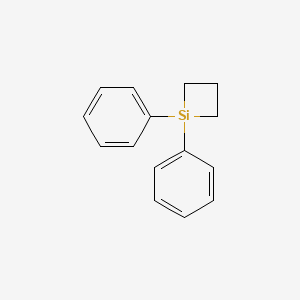
1,1-Diphenylsiletane
説明
1,1-Diphenylsiletane is a chemical compound with the molecular formula C15H16Si . It is a derivative of ethane in which one phenyl group is bonded to each carbon atom . It is a colorless solid .
Synthesis Analysis
The synthesis of this compound can be achieved through a Grignard reaction, followed by an acid-catalyzed dehydration reaction . Additionally, it can be synthesized by ring-opening polymerization (ROP) of 1,1-dibenzocyclobutene-1-silacyclobutane (DBCBSCB) and this compound (DPSCB) using Karstedt’s catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 16 hydrogen atoms, and 1 silicon atom . The average mass is 224.373 Da and the monoisotopic mass is 224.102127 Da .Chemical Reactions Analysis
This compound can undergo a Pd-catalyzed Si–O formation reaction via a Si–C activation approach with 100% atom-economy . The reaction of this compound with water gave the corresponding silanol in 85% yield .科学的研究の応用
Analytical and Synthetic Chemistry
Preparation and Characterization of Analogs
Research has focused on synthesizing and characterizing substances with diphenylethylamine nuclei, such as diphenidine, and their analogs. These studies involve detailed analytical data, including high-resolution mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy. Such research aids in understanding the chemical properties and potential applications of these compounds (Wallach et al., 2015).
Molecular Engineering of Self-Assembling Analogues
Diphenylalanine and its analogs have been studied for their ability to form unique microstructures with distinctive optical properties. These structures have applications in energy storage, biosensing, drug delivery, and artificial photosynthesis (Pellach et al., 2016).
Organometallic Complexes
Studies have been conducted on the formation of alkyl(silyl)palladium complexes and their reactivities, which are relevant to catalysis. This research provides insights into the potential industrial applications of these compounds in catalytic processes (Tanaka et al., 1997).
Materials Science and Engineering
Formation of Distinctive Microstructures
The synthesis of diphenylalanine analogs has led to the creation of materials with varied morphologies and optical properties. These materials are promising for applications in nanotechnology and material engineering (Pellach et al., 2016).
Functional Polymers
Research into the addition of 1,1-diphenylethylene to living polyisobutylene has been conducted to create functional polymers with specific end-group functionalities. Such polymers have potential applications in various industries, including plastics and coatings (Hadjikyriacou et al., 1995).
Nanotechnology and Biotechnology
- **Sensor Development:** The synthesis and characterization of polysilane-dansyl graft copolymers, which combine the optical properties of various chromophores, have been explored. These materials show potential in sensor applications, particularly for detecting specific cations in biological environments (Chibac et al., 2017).
Organometallic and Inorganic Chemistry
Silicon-Carbon Bond Chemistry
Studies on the addition of alcohols to 1,1-diphenylsilene have been conducted to understand the chemistry of silicon-carbon double bonds. This research is crucial for developing new methodologies in organosilicon chemistry, which can be applied in the synthesis of novel organometallic compounds (Leigh et al., 1996).
Catalysis and Organometallic Complexes
The formation of alkyl(silyl)palladium complexes and their reactivities, including oxidative addition and reductive elimination, has been investigated. This research contributes to the understanding of transition metal-catalyzed processes involving silicon compounds (Tanaka et al., 1997).
Polymer Science
- Synthesis of Controlled Structure Polymers: The application of 1,1-diphenylethylenes in anionic polymerization has been reviewed, highlighting their use in the formation of initiators, end-capping agents, and functionalization agents. This research is significant for the development of polymers with precisely controlled structures, relevant in materials science and engineering (Quirk et al., 2000).
Safety and Hazards
特性
IUPAC Name |
1,1-diphenylsiletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVAXPIJDDUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345820 | |
| Record name | 1,1-Diphenylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3944-09-0 | |
| Record name | 1,1-Diphenylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



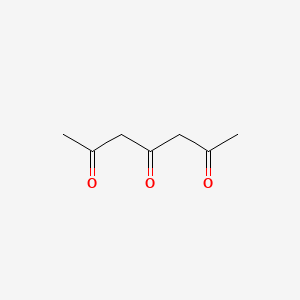



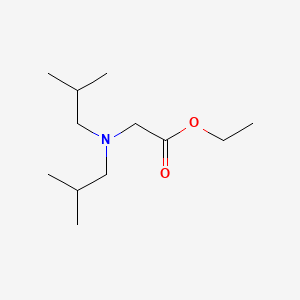
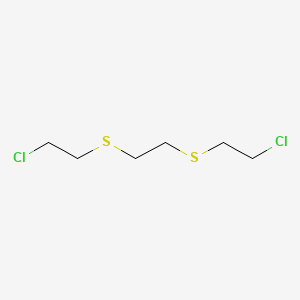
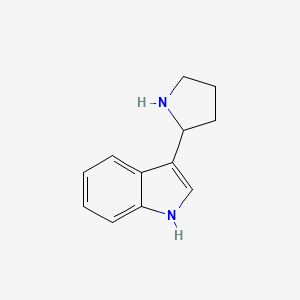

![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)
